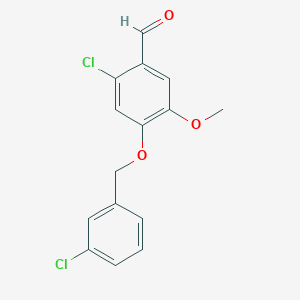

2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde

Description

2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring a 3-chlorobenzyloxy group at position 4, a methoxy group at position 5, and a chlorine atom at position 2 of the benzaldehyde scaffold.

Properties

CAS No. |

1427021-95-1 |

|---|---|

Molecular Formula |

C15H12Cl2O3 |

Molecular Weight |

311.2 g/mol |

IUPAC Name |

2-chloro-4-[(3-chlorophenyl)methoxy]-5-methoxybenzaldehyde |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-14-6-11(8-18)13(17)7-15(14)20-9-10-3-2-4-12(16)5-10/h2-8H,9H2,1H3 |

InChI Key |

ADDMSRWZEJUQFO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Cl)OCC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-5-methoxybenzaldehyde and 3-chlorobenzyl chloride.

Reaction: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro groups can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzoic acid.

Reduction: 2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like aldehyde and chloro can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Anticancer Activity

Evidence from HL-60 cell line studies highlights the importance of substituent positioning on benzyloxybenzaldehyde derivatives:

- Compound 29 (2-[(3-Methoxybenzyl)oxy]benzaldehyde) : Exhibited the highest potency (IC₅₀ ~1 μM) by inducing G2/M phase arrest and mitochondrial membrane depolarization .

- Compound 30 (2-[(2-Chlorobenzyl)oxy]benzaldehyde) and Compound 31 (2-[(4-Chlorobenzyl)oxy]benzaldehyde) : Demonstrated moderate activity (IC₅₀ ~5–10 μM), suggesting that chloro substituents at ortho or para positions on the benzyl ring reduce efficacy compared to methoxy groups .

Functional Group Variations

- 5-((3-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (12d) : This analog (ESI-MS m/z: 261.0 [M+H]⁺) replaces the methoxy group at position 5 with a hydroxy group, which may enhance hydrogen bonding but reduce lipophilicity. Its synthetic yield (46.9%) is comparable to other chloro-substituted derivatives .

Physicochemical Properties

Biological Activity

2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde is an organic compound notable for its unique structural features, including a chloro substituent, a methoxy group, and a benzaldehyde functional group. Its molecular formula is C16H15ClO3, and it is characterized by a complex aromatic structure which may contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis

The synthesis of 2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the reaction of 3-chlorobenzyl chloride with 2-chloro-4-hydroxy-5-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The process can be summarized as follows:

-

Reagents :

- 3-Chlorobenzyl chloride

- 2-Chloro-4-hydroxy-5-methoxybenzaldehyde

- Sodium hydroxide (base)

-

Reaction Conditions :

- The reaction is conducted in an organic solvent (e.g., ethanol) under reflux conditions.

-

Purification :

- The product is purified through recrystallization.

Antioxidant Properties

Preliminary studies suggest that 2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde may exhibit significant antioxidant activity. The compound's ability to induce the Nrf2 pathway has been highlighted, which is crucial for cellular defense against oxidative stress. This pathway regulates the expression of various antioxidant proteins that protect against cellular damage.

Cytotoxicity and Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, leading to reduced cell viability.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Neuroprotective Effects : A study examined the neuroprotective properties of derivatives similar to 2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde in models of oxidative stress-induced neurodegeneration. Results indicated that these compounds could significantly reduce neuronal cell death and improve cell viability under oxidative stress conditions.

- Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

The biological activities of 2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde can be attributed to its ability to interact with specific molecular targets within cells:

- Nrf2 Activation : The compound activates Nrf2, promoting the expression of antioxidant genes.

- Cell Cycle Modulation : It induces cell cycle arrest by modulating cyclin-dependent kinases (CDKs).

- Cytokine Inhibition : It inhibits the signaling pathways involved in cytokine production, reducing inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.